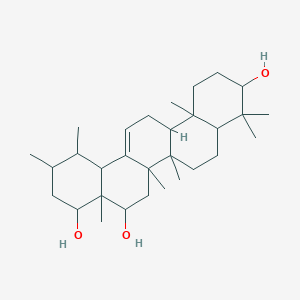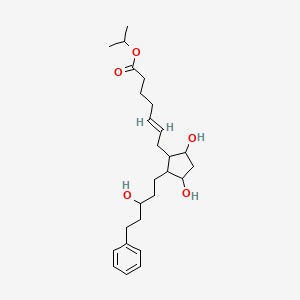
trans (15S)-Latanoprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans (15S)-Latanoprost: is a synthetic prostaglandin F2α analog used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eyes. This compound is a stereoisomer of latanoprost, specifically the trans form with the 15S configuration, which contributes to its unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans (15S)-Latanoprost involves several key steps, including the formation of the prostaglandin skeleton and the introduction of the appropriate functional groups. The process typically starts with the preparation of a prostaglandin intermediate, followed by the selective reduction and esterification steps to yield the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure consistency and efficiency. The process involves large-scale reactions in controlled environments, with stringent quality control measures to ensure the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the purity and concentration of the compound throughout the production process.
Chemical Reactions Analysis
Types of Reactions: trans (15S)-Latanoprost undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the prostaglandin skeleton, potentially altering its pharmacological properties.
Reduction: Selective reduction reactions are used during synthesis to achieve the desired stereochemistry.
Substitution: Functional group substitutions can be performed to introduce different moieties, potentially enhancing the compound’s efficacy or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various organic reagents and catalysts, such as palladium on carbon, are employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different prostaglandin derivatives, while reduction and substitution can lead to various stereoisomers and functionalized analogs.
Scientific Research Applications
Chemistry: In chemistry, trans (15S)-Latanoprost is studied for its unique stereochemistry and reactivity. Researchers explore its synthetic pathways and potential modifications to develop new analogs with improved properties.
Biology: In biological research, this compound is used to study the mechanisms of prostaglandin action and their effects on cellular processes. It serves as a model compound for investigating the role of prostaglandins in various physiological and pathological conditions.
Medicine: Medically, this compound is primarily used in the treatment of glaucoma and ocular hypertension. Its ability to lower intraocular pressure makes it a valuable therapeutic agent. Additionally, research is ongoing to explore its potential in treating other conditions, such as macular edema and retinal diseases.
Industry: In the pharmaceutical industry, this compound is a key component in the development of eye drops and other formulations for glaucoma treatment. Its stability and efficacy make it a preferred choice for commercial products.
Mechanism of Action
trans (15S)-Latanoprost exerts its effects by binding to prostaglandin F (FP) receptors in the eye. This binding activates a signaling cascade that leads to the remodeling of the extracellular matrix and increased outflow of aqueous humor through the uveoscleral pathway. The molecular targets involved include matrix metalloproteinases and other enzymes that degrade extracellular matrix components, facilitating fluid drainage and reducing intraocular pressure.
Comparison with Similar Compounds
Latanoprost: The cis isomer of trans (15S)-Latanoprost, used for similar therapeutic purposes.
Bimatoprost: Another prostaglandin analog with a different structure but similar mechanism of action.
Travoprost: A prostaglandin analog with a different side chain, used in glaucoma treatment.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and efficacy. Compared to other prostaglandin analogs, it may offer distinct advantages in terms of potency, duration of action, and side effect profile.
Properties
Molecular Formula |
C26H40O5 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+ |
InChI Key |
GGXICVAJURFBLW-FPYGCLRLSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/CC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



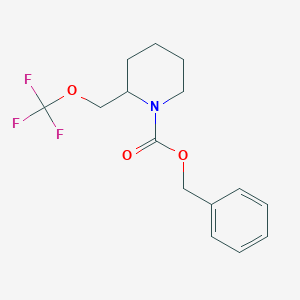

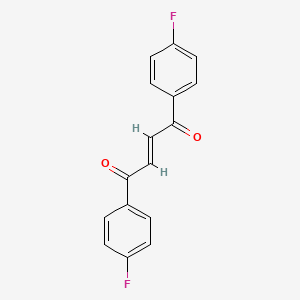
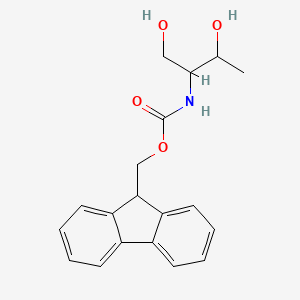
![7-(3,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12326461.png)
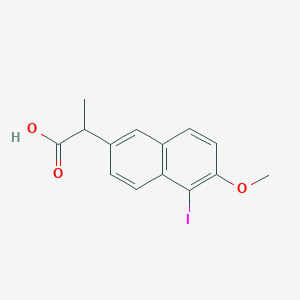
![2,2-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propan-1-one](/img/structure/B12326469.png)
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
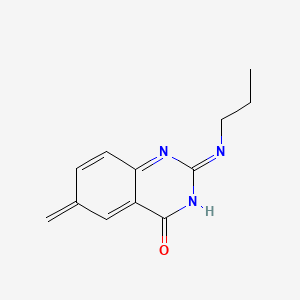
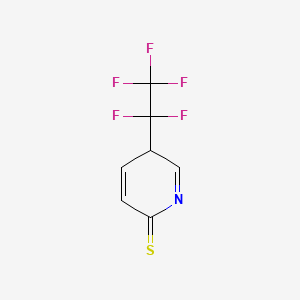
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)

